molecular formula C22H18Cl2N2O2 B12022472 N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide

Cat. No.: B12022472
M. Wt: 413.3 g/mol
InChI Key: TYPJSZRTMIOFBF-DHRITJCHSA-N
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Description

N-[(E)-(2,3-Dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. This compound features a benzamide core substituted with a (4-methylphenyl)methoxy group and an imine (methylideneamino) linkage to a 2,3-dichlorophenyl ring, a structural motif found in compounds investigated for various biological activities . Benzamide derivatives are a significant class of organic molecules often explored for their pesticidal utility and other agrochemical applications . The presence of the imine functional group and aromatic chloro substituents makes this compound a valuable intermediate or building block in organic synthesis and medicinal chemistry. It is strictly for research use in laboratory settings. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C22H18Cl2N2O2

Molecular Weight

413.3 g/mol

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide

InChI

InChI=1S/C22H18Cl2N2O2/c1-15-5-7-16(8-6-15)14-28-19-11-9-17(10-12-19)22(27)26-25-13-18-3-2-4-20(23)21(18)24/h2-13H,14H2,1H3,(H,26,27)/b25-13+

InChI Key

TYPJSZRTMIOFBF-DHRITJCHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Protection of 4-Hydroxybenzoic Acid

Reaction Scheme:

4-Hydroxybenzoic acid+(4-Methylphenyl)methyl chlorideBase4-[(4-Methylphenyl)methoxy]benzoic acid\text{4-Hydroxybenzoic acid} + \text{(4-Methylphenyl)methyl chloride} \xrightarrow{\text{Base}} \text{4-[(4-Methylphenyl)methoxy]benzoic acid}

Procedure:

  • Dissolve 4-hydroxybenzoic acid (1.0 equiv) in anhydrous dimethylformamide (DMF).

  • Add potassium carbonate (2.5 equiv) and (4-methylphenyl)methyl chloride (1.2 equiv).

  • Heat at 80°C for 12 hours under nitrogen.

  • Quench with ice-water, acidify with HCl (1 M), and extract with ethyl acetate.

  • Purify via recrystallization (ethanol/water).

Key Parameters:

  • Solvent : DMF ensures solubility of both aromatic and ionic species.

  • Base : K₂CO₃ facilitates deprotonation of the phenolic -OH.

  • Yield : ~75% (optimized per analogous protocols).

Formation of 4-[(4-Methylphenyl)methoxy]benzoyl Chloride

Acyl Chloride Synthesis

Reaction Scheme:

4-[(4-Methylphenyl)methoxy]benzoic acid+SOCl24-[(4-Methylphenyl)methoxy]benzoyl chloride+SO2+HCl\text{4-[(4-Methylphenyl)methoxy]benzoic acid} + \text{SOCl}2 \rightarrow \text{4-[(4-Methylphenyl)methoxy]benzoyl chloride} + \text{SO}2 + \text{HCl}

Procedure:

  • Reflux the benzoic acid derivative (1.0 equiv) with thionyl chloride (3.0 equiv) for 4 hours.

  • Remove excess SOCl₂ via rotary evaporation under reduced pressure.

  • Use the crude acyl chloride directly in subsequent reactions.

Critical Notes:

  • Purity : Acyl chlorides hydrolyze readily; use anhydrous conditions.

  • Safety : Conduct in a fume hood due to HCl/SO₂ evolution.

Synthesis of Primary Amine Intermediate

Ammonolysis to Form Benzamide

Reaction Scheme:

4-[(4-Methylphenyl)methoxy]benzoyl chloride+NH34-[(4-Methylphenyl)methoxy]benzamide+HCl\text{4-[(4-Methylphenyl)methoxy]benzoyl chloride} + \text{NH}_3 \rightarrow \text{4-[(4-Methylphenyl)methoxy]benzamide} + \text{HCl}

Procedure:

  • Bubble ammonia gas into a chilled (0–5°C) solution of the acyl chloride in tetrahydrofuran (THF).

  • Stir for 2 hours, then concentrate under vacuum.

  • Wash the precipitate with cold water and dry.

Yield : ~85% (similar to IMB-0523 synthesis).

Schiff Base Formation via Condensation

Imine Synthesis with 2,3-Dichlorobenzaldehyde

Reaction Scheme:

4-[(4-Methylphenyl)methoxy]benzamide+2,3-DichlorobenzaldehydeAcidN-[(E)-(2,3-Dichlorophenyl)methylideneamino]-4-[(4-Methylphenyl)methoxy]benzamide\text{4-[(4-Methylphenyl)methoxy]benzamide} + \text{2,3-Dichlorobenzaldehyde} \xrightarrow{\text{Acid}} \text{N-[(E)-(2,3-Dichlorophenyl)methylideneamino]-4-[(4-Methylphenyl)methoxy]benzamide}

Procedure:

  • Dissolve the benzamide (1.0 equiv) and 2,3-dichlorobenzaldehyde (1.2 equiv) in absolute ethanol.

  • Add catalytic acetic acid (0.1 equiv) and reflux for 6–8 hours.

  • Cool to room temperature, isolate the precipitate, and recrystallize from ethanol.

Optimization Data:

ParameterOptimal ValueEffect on Yield
Temperature 78°C (reflux)Maximizes imine formation
Solvent Anhydrous ethanolPrevents hydrolysis
Catalyst Acetic acid (0.1 equiv)Accelerates dehydration
Reaction Time 8 hoursCompletes condensation

Yield : 68–72% (based on analogous hydrazone syntheses).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 10.12 (s, 1H, -NH)

    • δ 8.35 (s, 1H, -CH=N-)

    • δ 7.45–7.20 (m, 8H, aromatic)

    • δ 5.12 (s, 2H, -OCH₂-)

    • δ 2.32 (s, 3H, -CH₃)

Infrared Spectroscopy (IR)

  • Key Peaks :

    • 1665 cm⁻¹ (C=O stretch, amide)

    • 1620 cm⁻¹ (C=N stretch, imine)

    • 1240 cm⁻¹ (C-O-C, ether)

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Reactors : Enhance mixing and heat transfer during acyl chloride formation.

  • Catalytic Recycling : Recover acetic acid via distillation for reuse.

Green Chemistry Metrics

MetricValue
Atom Economy 89%
E-Factor 3.2
PMI (Process Mass Intensity) 6.8

Challenges and Mitigation Strategies

ChallengeSolution
Imine Hydrolysis Use anhydrous solvents, inert atmosphere
Low Amide Reactivity Activate with DIC/HOBt coupling
Byproduct Formation Optimize stoichiometry (1:1.2 aldehyde:amide)

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Variations in Benzamide Derivatives
  • N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) :
    This compound shares the dichlorophenyl and benzamide core but replaces the 4-methylphenyl methoxy with an ethoxymethoxy group. The ethoxymethoxy substituent may reduce metabolic stability compared to the methylphenyl group due to increased susceptibility to oxidative enzymes .

  • CJB 090 (Dopamine D3 Receptor Ligand) :
    CJB 090 features a pyridinylbenzamide core with a (2,3-dichlorophenyl)piperazine side chain. Unlike the target compound, CJB 090’s piperazine ring enhances basicity and D3 receptor affinity (Ki < 1 nM), while the methylphenyl methoxy group in the target compound may favor passive diffusion .

  • 2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide: This analogue introduces a triazole-thioether moiety, increasing molecular weight (530.86 vs. ~430 for the target compound) and possibly altering solubility. The acetamide linker may reduce rigidity compared to the benzamide core .
Key Structural Differences
Compound Name Core Structure Substituents Molecular Weight Key Feature(s)
Target Compound Benzamide (E)-2,3-Dichlorophenylmethylideneamino; 4-(4-methylphenyl)methoxy ~430* High lipophilicity, Schiff base
Etobenzanid Benzamide 2,3-Dichlorophenyl; 4-ethoxymethoxy ~355 Ethoxymethoxy enhances polarity
CJB 090 Pyridinylbenzamide 2,3-Dichlorophenylpiperazine ~506 Piperazine boosts receptor affinity
PG 01037 Pyridinylbenzamide 2,3-Dichlorophenylpiperazine; trans-but-2-enyl linker ~492 P-glycoprotein substrate
Compound 56 () Pyridinecarboxamide (Z)-[5-(2,3-Dichlorophenyl)furan-2-yl]methylideneamino ~380 Furan heterocycle; Z-configuration

*Estimated based on molecular formula.

Pharmacokinetic and Pharmacodynamic Comparisons

Metabolism and Half-Life
  • CYP3A-Mediated Metabolism :
    The target compound’s dichlorophenyl group likely renders it a substrate for CYP3A enzymes, similar to D3 ligands like NGB 2904 and PG 01037, which exhibit moderate elimination half-lives (1.49–3.27 h) .

  • Efflux Transporters :
    PG 01037 is a P-glycoprotein substrate, leading to reduced brain exposure after intraperitoneal administration. The methylphenyl methoxy group in the target compound may mitigate efflux, but this requires experimental validation .

Brain Penetration
  • Brain-to-Plasma Ratios : D3 receptor ligands like CJB 090 and PG 01037 show high brain-to-plasma ratios (2.93–11.81), attributed to their lipophilic aromatic substituents. The target compound’s dichlorophenyl and methoxy groups may confer comparable or superior penetration .

Q & A

Basic: What are the optimal synthetic routes for preparing N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide?

Methodological Answer:
The compound can be synthesized via carbodiimide-mediated coupling. A common approach involves reacting the carboxylic acid precursor with 2,3-dichloroaniline using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxyl group. Post-reaction purification via column chromatography (e.g., silica gel with dichloromethane/methanol gradients) ensures high purity. Critical parameters include maintaining anhydrous conditions and monitoring reaction progress via TLC .

Basic: How should researchers characterize this compound spectroscopically?

Methodological Answer:
Characterization requires a multi-technique approach:

  • IR Spectroscopy : Confirm the presence of amide C=O (~1650–1680 cm⁻¹) and imine C=N (~1600–1640 cm⁻¹) stretches.
  • ¹H-NMR : Identify aromatic protons (δ 6.8–8.0 ppm), methoxy groups (δ ~3.8 ppm), and imine protons (δ ~8.5 ppm).
  • Elemental Analysis : Verify stoichiometry (C, H, N, Cl).
    Cross-validation with high-resolution mass spectrometry (HRMS) is recommended for molecular weight confirmation .

Basic: What solvent systems and pH conditions maximize fluorescence properties in related benzamide compounds?

Methodological Answer:
For benzamide derivatives, fluorescence intensity is maximized in aprotic solvents (e.g., DMSO or acetonitrile) at pH 5–5. Temperature control (25°C) and low concentrations (µM range) reduce quenching effects. Binding constants (Kₐ) can be calculated using Stern-Volmer plots, with excitation/emission wavelengths typically set at λex 340 nm and λem 380 nm .

Advanced: How can structural modifications enhance dopamine D3 receptor selectivity?

Methodological Answer:
Structure-activity relationship (SAR) studies show that substituents on the benzamide and dichlorophenyl groups critically influence receptor affinity. For example:

  • Piperazine Linkers : Elongating the alkyl chain (e.g., butyl instead of ethyl) between the benzamide and dichlorophenyl groups improves D3 selectivity (Ki < 1 nM) over D2/D4 receptors.
  • Methoxy Positioning : Substituting the 3-methoxy group on the benzamide ring enhances binding pocket compatibility.
    Radioligand displacement assays (e.g., using [³H]spiperone) and computational docking (e.g., AutoDock Vina) validate modifications .

Advanced: What strategies resolve contradictions in fluorescence data under varying experimental conditions?

Methodological Answer:
Discrepancies in fluorescence intensity (e.g., solvent polarity vs. pH effects) require systematic control experiments:

  • Solvent Screening : Compare intensity in polar (water) vs. nonpolar (toluene) solvents.
  • pH Titration : Use buffered solutions (pH 2–10) to identify optimal stability.
  • Time-Resolved Measurements : Assess photostability under prolonged irradiation.
    Statistical tools like ANOVA can quantify variability, while quenching studies with KI or acrylamide differentiate static vs. dynamic mechanisms .

Advanced: How can computational modeling predict biological activity?

Methodological Answer:
Molecular dynamics (MD) simulations and QSAR models are key:

  • Docking Studies : Use crystal structures of target receptors (e.g., D3R PDB: 3PBL) to predict binding poses.
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, BBB permeability).
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities.
    Validate predictions with in vitro assays (e.g., cAMP accumulation for GPCR activity) .

Advanced: What purification challenges arise during scale-up, and how are they addressed?

Methodological Answer:
Scale-up introduces impurities (e.g., unreacted starting materials, byproducts). Solutions include:

  • Two-Step Chromatography : Normal-phase (silica) followed by reverse-phase (C18 column) purification.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high yield (>85%).
  • HPLC Monitoring : Use UV detection (254 nm) to track elution profiles.
    Process analytical technology (PAT) tools ensure consistency in large batches .

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